molecular formula C6H11ClO2S B2466521 Hex-5-ene-1-sulfonyl chloride CAS No. 133216-86-1

Hex-5-ene-1-sulfonyl chloride

Cat. No.: B2466521
CAS No.: 133216-86-1
M. Wt: 182.66
InChI Key: APLYZYMBSJZROE-UHFFFAOYSA-N
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Description

Hex-5-ene-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative characterized by the presence of a sulfonyl chloride group attached to a hexene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Hex-5-ene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-ene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of hex-5-ene-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C6H11OH} + \text{SOCl2} \rightarrow \text{C6H11ClO2S} + \text{HCl} + \text{SO2} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Hex-5-ene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.

    Addition Reactions: The double bond in the hexene chain can participate in addition reactions with electrophiles.

    Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used under mild conditions.

    Electrophilic Addition: Reagents like bromine (Br2) or hydrogen chloride (HCl) can be used to add across the double bond.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonyl Thiols: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of hex-5-ene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate through nucleophilic attack on the sulfonyl chloride group. This intermediate can then undergo further reactions depending on the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the specific functional groups present in the reacting molecules.

Comparison with Similar Compounds

Hex-5-ene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.

Uniqueness: this compound is unique due to its aliphatic hexene chain, which provides additional reactivity through the double bond. This allows for a broader range of chemical transformations compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

hex-5-ene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLYZYMBSJZROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133216-86-1
Record name hex-5-ene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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